molecular formula C15H22N2O B5381303 3,5-dimethyl-N-(2-methylphenyl)-1-piperidinecarboxamide

3,5-dimethyl-N-(2-methylphenyl)-1-piperidinecarboxamide

Cat. No. B5381303
M. Wt: 246.35 g/mol
InChI Key: KKIIUZKPXVUAFW-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-methylphenyl)-1-piperidinecarboxamide, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it has also attracted attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
U-47700 has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been found to have antitussive effects, which may make it useful in the treatment of cough.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in lab experiments, including its potency and selectivity for the μ-opioid receptor. However, it also has several limitations, including its potential for abuse and dependence, which may make it difficult to use in animal studies.

Future Directions

There are several potential future directions for research on U-47700, including the development of new analogs with improved therapeutic properties and the investigation of its potential use in the treatment of opioid addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of U-47700 and its potential for abuse and dependence.

Synthesis Methods

The synthesis of U-47700 involves several steps, including the reaction of 2,6-dimethylphenol with thionyl chloride to form 2,6-dimethylphenyl chloride, which is then reacted with N,N-dimethylformamide to form the intermediate 2,6-dimethyl-N,N-dimethylaminochlorobenzene. This intermediate is then reacted with piperidine and formic acid to form U-47700.

Scientific Research Applications

U-47700 has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been found to be a potent analgesic, with a similar efficacy to morphine but with fewer side effects. It has also been studied for its potential use in the treatment of opioid addiction, as it has been found to have a lower potential for abuse and dependence compared to other opioids.

properties

IUPAC Name

3,5-dimethyl-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-8-12(2)10-17(9-11)15(18)16-14-7-5-4-6-13(14)3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIUZKPXVUAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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